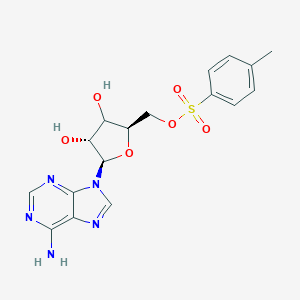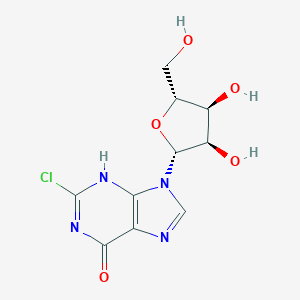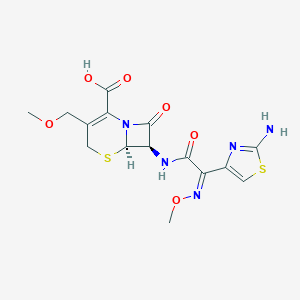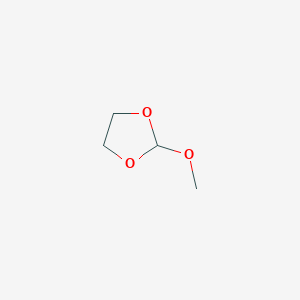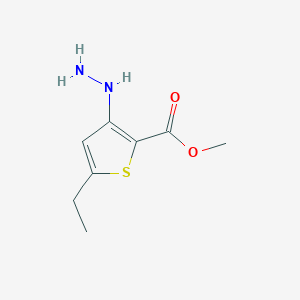
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a thiophene ring and a hydrazine functional group. The synthesis of this compound has been studied extensively, and it has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has been found to have a range of applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. Other potential applications include the development of new antibiotics, antiviral agents, and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This could explain its cytotoxic effects on cancer cells, as well as its potential as an antibiotic.
Effets Biochimiques Et Physiologiques
Studies have shown that methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has a range of biochemical and physiological effects. It has been found to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal properties. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate. One area of interest is the development of new anticancer drugs based on this compound. Another area of interest is the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an intermediate hydrazide, which is then methylated using methyl iodide. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Propriétés
Numéro CAS |
104680-37-7 |
|---|---|
Nom du produit |
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-4-6(10-9)7(13-5)8(11)12-2/h4,10H,3,9H2,1-2H3 |
Clé InChI |
IAGFFMCPCIHZSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)NN |
SMILES canonique |
CCC1=CC(=C(S1)C(=O)OC)NN |
Synonymes |
2-Thiophenecarboxylicacid,5-ethyl-3-hydrazino-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



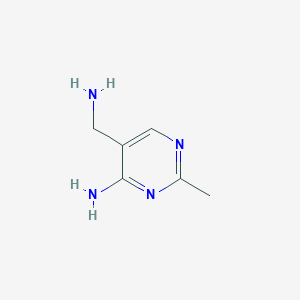
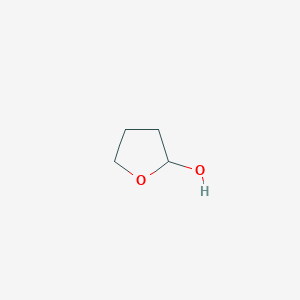
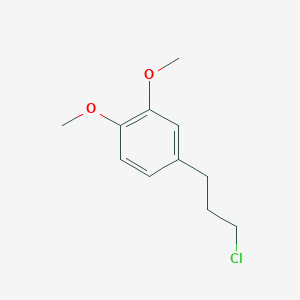
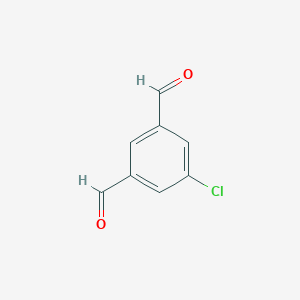
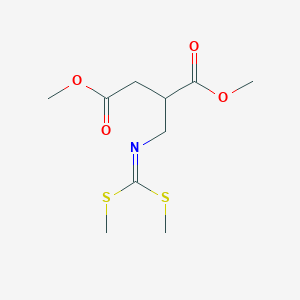
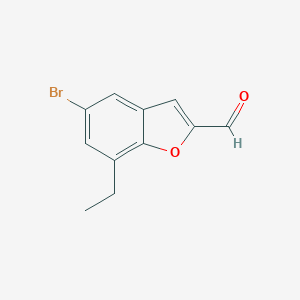
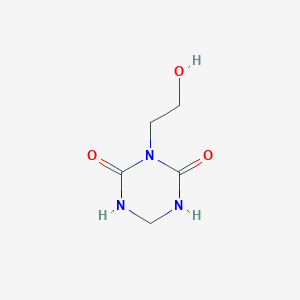
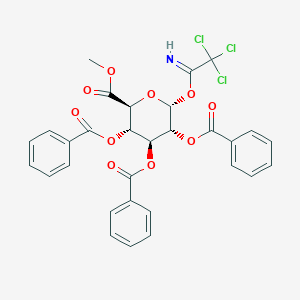
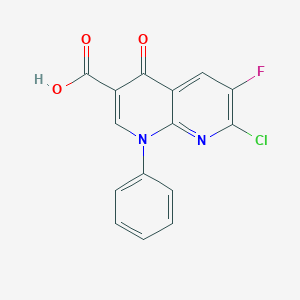
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
